molecular formula C21H27N3O2 B11551436 2-(4-Butylphenoxy)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide

2-(4-Butylphenoxy)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide

Cat. No.: B11551436
M. Wt: 353.5 g/mol
InChI Key: DYWYOOGPOWURDQ-PXLXIMEGSA-N
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Description

2-(4-Butylphenoxy)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide is a complex organic compound with a unique structure that combines a butylphenoxy group, a dimethylaminophenyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butylphenoxy)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 4-butylphenol, which is then reacted with chloroacetic acid to form 2-(4-butylphenoxy)acetic acid. This intermediate is then converted to its hydrazide form by reacting with hydrazine hydrate. The final step involves the condensation of the hydrazide with 4-(dimethylamino)benzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butylphenoxy)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Butylphenoxy)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Butylphenoxy)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Butylphenoxy)acetic acid: A precursor in the synthesis of the target compound.

    4-(Dimethylamino)benzaldehyde: Another precursor used in the final condensation step.

    Acetohydrazide derivatives: Compounds with similar hydrazide moieties that may exhibit comparable bioactive properties.

Uniqueness

2-(4-Butylphenoxy)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

2-(4-butylphenoxy)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C21H27N3O2/c1-4-5-6-17-9-13-20(14-10-17)26-16-21(25)23-22-15-18-7-11-19(12-8-18)24(2)3/h7-15H,4-6,16H2,1-3H3,(H,23,25)/b22-15+

InChI Key

DYWYOOGPOWURDQ-PXLXIMEGSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C

Canonical SMILES

CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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